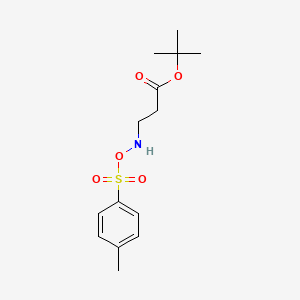
tert-Butyl 3-((tosyloxy)amino)propanoate
Overview
Description
tert-Butyl 3-((tosyloxy)amino)propanoate: is an organic compound that features a tert-butyl ester group and a tosyloxyamino group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((tosyloxy)amino)propanoate typically involves the esterification of 3-aminopropanoic acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid. The resulting tert-butyl 3-aminopropanoate is then reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine to form the tosyloxyamino derivative .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The tosyloxy group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Reduction Reactions: The compound can undergo reduction reactions where the tosyloxy group is removed, often using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Pyridine, amines, thiols.
Reduction: Lithium aluminum hydride, sodium borohydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Substitution: Formation of new amines or thiols.
Reduction: Formation of the corresponding amine.
Hydrolysis: Formation of 3-aminopropanoic acid and tert-butanol.
Scientific Research Applications
Chemistry: tert-Butyl 3-((tosyloxy)amino)propanoate is used as an intermediate in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound can be used to introduce functional groups into drug molecules, potentially enhancing their biological activity or pharmacokinetic properties .
Industry: The compound’s reactivity is also exploited in the production of specialty chemicals and materials, where it can be used to modify polymers or create new materials with desired properties .
Mechanism of Action
The mechanism of action of tert-Butyl 3-((tosyloxy)amino)propanoate involves the reactivity of the tosyloxy group, which can act as a leaving group in substitution reactions.
Comparison with Similar Compounds
- tert-Butyl 3-(3-aminopropoxy)propanoate
- tert-Butyl carbamate
Comparison: tert-Butyl 3-((tosyloxy)amino)propanoate is unique due to the presence of the tosyloxy group, which provides distinct reactivity compared to similar compounds like tert-Butyl 3-(3-aminopropoxy)propanoate and tert-Butyl carbamate. The tosyloxy group allows for specific substitution reactions that are not possible with the other compounds .
Properties
IUPAC Name |
tert-butyl 3-[(4-methylphenyl)sulfonyloxyamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-11-5-7-12(8-6-11)21(17,18)20-15-10-9-13(16)19-14(2,3)4/h5-8,15H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVFMYXBRBJEQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ONCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


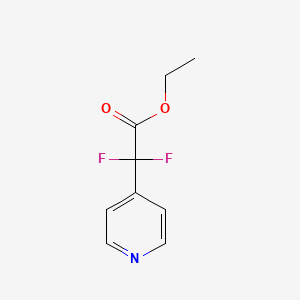
![Tert-butyl[(piperidin-4-yl)methyl]amine](/img/structure/B1488321.png)

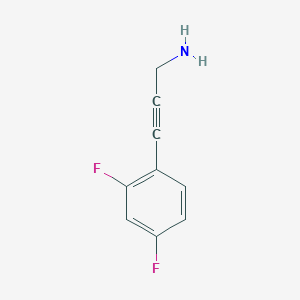
![Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1488328.png)
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1488329.png)
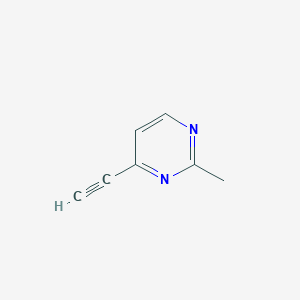
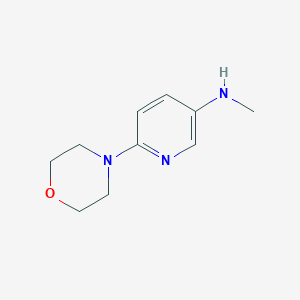
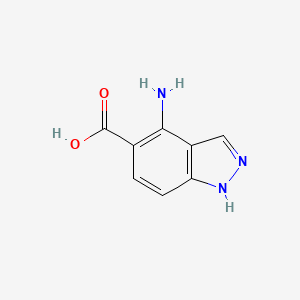
![2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine](/img/structure/B1488334.png)
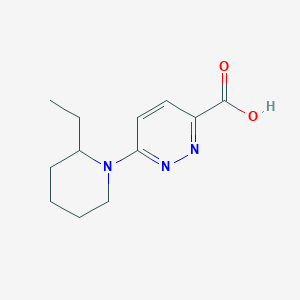
![[1-(Butan-2-yl)piperidin-4-yl]methanol](/img/structure/B1488339.png)
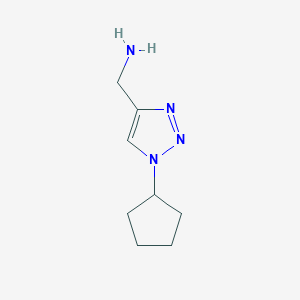
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1488341.png)
